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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B177101 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

elucidation of heterocyclic compounds is a critical aspect of successful research and

development. Indazole and its derivatives are significant scaffolds in medicinal chemistry,

primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers exhibit

distinct physicochemical and pharmacological properties, making their accurate differentiation

essential. This guide provides a comprehensive comparison of the spectroscopic

characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed

methodologies, to facilitate their unambiguous identification.

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole

ring. The position of the proton on the nitrogen atom of the pyrazole ring gives rise to its

tautomerism. The thermodynamically more stable tautomer is 1H-indazole, which is the

predominant form. However, synthetic routes to indazole derivatives can often yield mixtures of

both N-1 and N-2 substituted isomers. Spectroscopic techniques, particularly Nuclear Magnetic

Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for

distinguishing between these two isomeric forms.

Spectroscopic Data Comparison
The key to differentiating 1H- and 2H-indazole lies in the distinct electronic environments of

their respective structures, which are reflected in their spectroscopic data.

¹H NMR Spectroscopy
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In ¹H NMR spectra, the chemical shifts of the protons, particularly the N-H proton and the

protons on the pyrazole ring, are highly informative.

Proton
1H-Indazole (in
CDCl₃)

2H-Indazole
Derivative
(Representative)

Key Differences

N-H ~13.40 (s, broad) -

The presence of a

broad N-H signal at a

downfield chemical

shift is characteristic

of unsubstituted 1H-

indazoles.

H-3 ~8.10 (s) ~8.4 (s)

The H-3 proton in 2H-

indazoles is typically

more deshielded and

appears at a higher

chemical shift.

H-4 ~7.77 (d) ~7.7 (d)

Aromatic protons in

the 2H-isomer can

show slight variations

in their chemical

shifts.

H-5 ~7.40 (m) ~7.3-7.5 (m)

H-6 ~7.18 (m) ~7.0-7.2 (m)

H-7 ~7.51 (d) ~7.6-7.8 (m)

**
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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